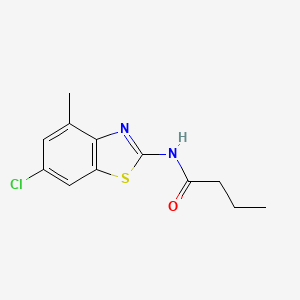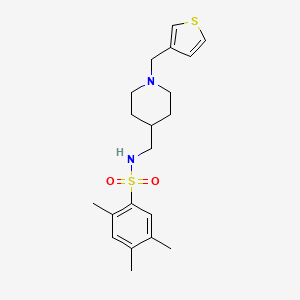
4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)méthyl)-1,3,4-oxadiazol-2-yl)thio)méthyl)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate is an organic molecule comprising multiple functional groups, including a benzoate ester, an oxadiazole ring, and a dihydropyrimidine moiety. Its unique configuration allows for interactions across diverse chemical and biological pathways.
Applications De Recherche Scientifique
Chemistry:
Catalyst Design : Investigated for potential catalytic properties in organic synthesis.
Molecular Sensors : Utility in creating sensors due to its responsive functional groups.
Enzyme Inhibition : Probed for interactions with enzymes, affecting metabolic pathways.
Drug Development : Explored for therapeutic benefits, potentially targeting specific diseases due to its reactive nature.
Material Science : Used in developing new materials with enhanced properties such as conductivity or strength.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3,4-dihydropyrimidin-2 (1h)-thiones (dhpt), have been found to block calcium channel activity, inhibit inflammation, and prevent cancer . They are also used as biologically potent scaffolds in adrenoreceptor antagonist activity, antihypertensive agents, anticancer, antibacterial, antioxidant, and antiviral compounds .
Mode of Action
The compound’s structure suggests that it may interact with its targets through a mechanism similar to that of dhpts . These compounds typically work by binding to their target proteins and modulating their activity, which can lead to changes in cellular function.
Biochemical Pathways
Given the known activities of similar compounds, it is likely that this compound affects pathways related to calcium signaling, inflammation, and cell proliferation .
Pharmacokinetics
Similar compounds are typically well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Based on the activities of similar compounds, it is likely that this compound leads to changes in cellular signaling, reduced inflammation, and inhibition of cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. One common method is:
Condensation Reaction: Synthesize 2,4-dioxo-3,4-dihydropyrimidine-1(2H) from urea and malonic acid derivatives.
Formation of Oxadiazole: React the dihydropyrimidine with hydrazine derivatives to form the oxadiazole ring.
Thioether Linkage Formation: Incorporate the oxadiazole intermediate with thiol-containing reagents to introduce the thioether linkage.
Esterification: Conclude with the esterification of the final intermediate to form methyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate.
Industrial Production Methods Large-scale production might involve similar steps but optimized for higher yields and efficiency. Reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to maximize output.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation : The benzoate ester can undergo oxidation to form carboxylic acids.
Reduction : Potential reduction of the oxadiazole ring.
Substitution : Halogenation or nitration can modify the benzoate moiety.
Common Reagents and Conditions
Oxidation : Potassium permanganate (KMnO₄), acidic or basic conditions.
Reduction : Sodium borohydride (NaBH₄), hydrogenation catalysts.
Substitution : Halogen carriers, nitric acid for nitration.
Major Products Formed Products vary based on reactions but include substituted benzoates, reduced oxadiazoles, and various oxidized intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate
Propyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate
Functional Group Variation : Methyl group differentiates it from ethyl or propyl counterparts, influencing reactivity and solubility.
Structural Modifications : Slight changes in the ester group can affect its pharmacokinetic properties, making it more or less
Propriétés
IUPAC Name |
methyl 4-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S/c1-24-14(22)11-4-2-10(3-5-11)9-26-16-19-18-13(25-16)8-20-7-6-12(21)17-15(20)23/h2-7H,8-9H2,1H3,(H,17,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBQYIHCYTBFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[Benzyl(methyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2414880.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2414882.png)
![2-[(4-Fluorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2414884.png)



![3-((2E)-3-phenylprop-2-enyl)-8-(3,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimi dazolidino[1,2-h]purine-2,4-dione](/img/structure/B2414892.png)






